molecular formula C8H11F2N3 B13322432 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13322432
M. Wt: 187.19 g/mol
InChI Key: CENQCEGUYQHWDO-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to an imidazo[1,2-a]pyrimidine ring system. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid to predominantly form 7-difluoromethyl derivatives, while trifluoroacetic acid is used to favor the formation of 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclocondensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted heterocycles, such as:

Uniqueness

What sets 5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine apart is its specific substitution pattern, which can confer unique biological properties and reactivity. The combination of the difluoromethyl and methyl groups on the imidazo[1,2-a]pyrimidine ring system may result in distinct pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .

Properties

Molecular Formula

C8H11F2N3

Molecular Weight

187.19 g/mol

IUPAC Name

5-(difluoromethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H11F2N3/c1-5-4-13-6(7(9)10)2-3-11-8(13)12-5/h4,6-7H,2-3H2,1H3,(H,11,12)

InChI Key

CENQCEGUYQHWDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(CCNC2=N1)C(F)F

Origin of Product

United States

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